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Compound of Interest

Compound Name: 5-Deoxy-D-lyxose

Cat. No.: B1220794 Get Quote

Disclaimer: This document provides a predictive guide to the spectroscopic characteristics of 5-
Deoxy-D-lyxose. As of the latest literature search, specific experimental spectra for this

compound are not readily available. The data presented herein is based on established

principles of organic spectroscopy and analysis of structurally similar compounds.

Introduction
5-Deoxy-D-lyxose is a deoxy pentose sugar, a class of carbohydrates with significant roles in

biological systems and as synthetic intermediates in drug development. Its structural

elucidation relies heavily on a combination of modern spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). This guide offers a detailed overview of the expected spectroscopic data

for 5-Deoxy-D-lyxose and provides generalized experimental protocols for its analysis, tailored

for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data
The spectroscopic signature of 5-Deoxy-D-lyxose is influenced by its structural features: a

five-carbon chain, three hydroxyl groups, a terminal methyl group (C5), and an aldehyde group

(C1) that allows it to exist in equilibrium between its open-chain form and cyclic furanose or

pyranose hemiacetals. The data below are predicted values for these various forms.
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NMR spectroscopy is the most powerful tool for the detailed structural analysis of

carbohydrates in solution.[1] It provides information on the connectivity of atoms and their

stereochemical relationships. In solution, 5-Deoxy-D-lyxose is expected to exist as a mixture

of α/β pyranoses, α/β furanoses, and the open-chain aldehyde form. Typical ¹H NMR chemical

shifts for carbohydrate ring protons are found between 3-6 ppm, with anomeric protons

appearing at 4.5–5.5 ppm.[2] Typical ¹³C NMR shifts for ring carbons are in the 60–110 ppm

range.[2][3]

Table 1: Predicted ¹H NMR Data for 5-Deoxy-D-lyxose (in D₂O)
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Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

α-pyranose

H-1 ~5.2 d ~3-4

H-2 ~3.8 dd ~3, 9

H-3 ~3.7 dd ~9, 3

H-4 ~4.0 m

H-5 (CH₃) ~1.3 d ~6-7

β-pyranose

H-1 ~4.6 d ~8-9

H-2 ~3.6 dd ~8, 9

H-3 ~3.5 t ~9

H-4 ~3.9 m

H-5 (CH₃) ~1.2 d ~6-7

Open-Chain

H-1 (CHO) ~9.7 d ~1-2

H-2 ~4.2 dd ~2, 5

H-3 ~3.9 m

H-4 ~4.1 m

H-5 (CH₃) ~1.2 d ~6-7

Table 2: Predicted ¹³C NMR Data for 5-Deoxy-D-lyxose (in D₂O)
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Carbon Predicted Chemical Shift (δ, ppm)

α/β-pyranose

C-1 ~93-98

C-2 ~70-75

C-3 ~70-75

C-4 ~68-72

C-5 (CH₃) ~15-20

Open-Chain

C-1 (CHO) ~200-205

C-2 ~72-78

C-3 ~70-75

C-4 ~68-72

C-5 (CH₃) ~15-20

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 5-Deoxy-D-lyxose is expected to be dominated by absorptions from its hydroxyl and alkyl

groups. The small equilibrium concentration of the open-chain form may also reveal a weak

carbonyl stretch. The region between 950-1200 cm⁻¹ is considered the 'fingerprint' region for

carbohydrates, containing complex C-O and C-C stretching vibrations specific to the molecule.

[4][5]

Table 3: Predicted IR Absorption Bands for 5-Deoxy-D-lyxose
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Wavenumber (cm⁻¹) Functional Group Vibration Type

3600-3200 (broad) O-H Stretching

2970-2850 C-H (sp³) Stretching

~1730 (weak) C=O (aldehyde) Stretching

1460-1370 C-H (sp³) Bending

1200-1000 C-O Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. For carbohydrates, soft ionization techniques like Electrospray Ionization (ESI)

or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent extensive

fragmentation.[6][7] The analysis is often performed in the presence of salts (e.g., NaCl) to

promote the formation of adduct ions ([M+Na]⁺), which are often more stable and easier to

detect than the protonated molecule ([M+H]⁺).[8]

Table 4: Predicted Mass Spectrometry Data for 5-Deoxy-D-lyxose
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Analysis Predicted m/z Interpretation

Molecular Ion

[M+H]⁺ 135.0652
Protonated molecule

(C₅H₁₁O₄⁺)

[M+Na]⁺ 157.0471 Sodiated adduct (C₅H₁₀O₄Na⁺)

Key Fragments

m/z 117 [M-H₂O]⁺ Loss of a water molecule

m/z 105 [M-CH₂O]⁺ Loss of formaldehyde

m/z 87 [M-H₂O-CH₂O]⁺
Sequential loss of water and

formaldehyde

m/z 73 C₃H₅O₂⁺
Cross-ring fragmentation

products

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a deoxy sugar like 5-
Deoxy-D-lyxose.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the purified carbohydrate in 0.5-0.7

mL of high-purity deuterium oxide (D₂O). For experiments requiring observation of hydroxyl

protons, a solvent mixture such as 9:1 H₂O/D₂O or anhydrous DMSO-d₆ can be used.[3]

Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher is recommended

for resolving complex carbohydrate spectra).[2]

1D Spectra Acquisition:

¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques if

residual HDO signal is problematic.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run

to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

2D Spectra Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments

is essential:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling

networks within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

correlations between protons and carbons, which is crucial for linking different spin

systems and confirming the overall structure.

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin

system, even if they are not directly coupled.

Infrared (IR) Spectroscopy Protocol
Sample Preparation:

KBr Pellet: Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the

mixture thoroughly and press it into a transparent pellet using a hydraulic press.

Thin Film: If the sample is a syrup, a small amount can be pressed between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it

from the sample spectrum.

Mass Spectrometry Protocol
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Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent

system, such as a mixture of water and acetonitrile or methanol. For enhanced ionization, a

small amount of an alkali salt (e.g., sodium acetate) or a modifier like formic acid can be

added.[8]

Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source. High-

resolution instruments (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.

Data Acquisition:

Full Scan MS: Acquire a full scan spectrum in both positive and negative ion modes to

identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to collision-

induced dissociation (CID) to generate a fragmentation pattern. This pattern is invaluable

for confirming the structure and identifying key structural motifs, such as the location of the

deoxy position.[6]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a carbohydrate.
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Caption: General workflow for the spectroscopic analysis of a carbohydrate compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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